Kallidin (human, bovine) 3acoh 4H2O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

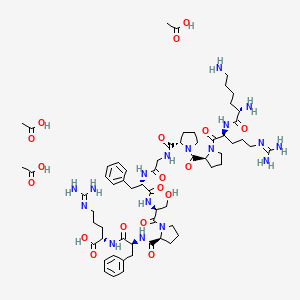

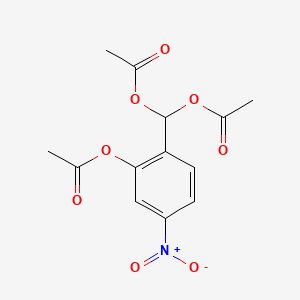

Kallidin (human, bovine) 3acoh 4H2O is a bioactive kinin formed in response to injury from kininogen precursors through the action of kallikreins . It is a decapeptide with the sequence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH . This compound is identical to bradykinin with an additional lysine residue at the N-terminal end and signals through the bradykinin receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kallidin is released from kininogen by the action of tissue kallikrein. At low pH values (around 6), porcine pancreatic β-kallikrein B attacks the C-terminal Arg bond of the kinin moiety in bovine high molecular weight kininogen . The intermediate Arg-cleaved kininogen is then further cleaved at the aminoterminal Met-Lys bond to release kallidin . At higher pH values (7.6 to 9), both the Met and Arg bonds are hydrolyzed in one enzyme-substrate complex .

Industrial Production Methods

Industrial production of kallidin involves the use of recombinant DNA technology to produce tissue kallikrein, which is then used to cleave kininogen to release kallidin . The process is carried out under controlled conditions to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kallidin undergoes various types of chemical reactions, including:

Oxidation: Kallidin can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can occur at the disulfide bonds within the peptide structure.

Substitution: Amino acid residues within kallidin can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other reactive oxygen species are commonly used for oxidation reactions.

Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used for reduction reactions.

Substitution: Site-directed mutagenesis is used to substitute amino acid residues within the peptide.

Major Products Formed

Oxidation: Oxidized kallidin peptides.

Reduction: Reduced kallidin peptides with cleaved disulfide bonds.

Substitution: Mutant kallidin peptides with substituted amino acid residues.

Scientific Research Applications

Kallidin has a wide range of scientific research applications, including:

Mechanism of Action

Kallidin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B2 receptor and the inducible bradykinin B1 receptor . Upon binding, kallidin activates intracellular signaling pathways that lead to vasodilation, increased vascular permeability, and the release of inflammatory mediators . This results in the regulation of blood pressure, inflammation, and pain .

Comparison with Similar Compounds

Similar Compounds

Bradykinin: Kallidin is identical to bradykinin with an additional lysine residue at the N-terminal end.

Des-Arg^9-bradykinin: A metabolite of bradykinin that acts on the bradykinin B1 receptor.

Lys-bradykinin: Another kinin peptide with similar biological activities.

Uniqueness of Kallidin

Kallidin’s uniqueness lies in its additional lysine residue, which enhances its binding affinity to bradykinin receptors and its biological activity . This makes kallidin a potent mediator in the kinin-kallikrein system with significant effects on blood pressure regulation, inflammation, and pain .

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12.3C2H4O2/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62;3*1-2(3)4/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64);3*1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-,44-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZIJNSHLOKPMN-FFSBHOBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H97N17O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-10-9 |

Source

|

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)